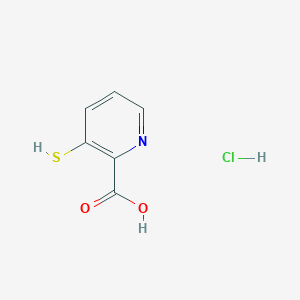

3-Mercaptopicolinic Acid Hydrochloride

描述

SKF-34288 盐酸盐,也称为 3-巯基吡啶-2,6-二羧酸盐酸盐,是一种口服有效的磷酸烯醇式丙酮酸羧激酶(PEPCK)抑制剂。该化合物以其有效的降血糖作用而闻名,其通过抑制葡萄糖合成来实现。 它也抑制天冬酰胺的代谢,导致氨基酸和酰胺的增加 .

准备方法

SKF-34288 盐酸盐的合成涉及制备 3-巯基吡啶-2,6-二羧酸,然后将其转化为盐酸盐。具体的合成路线和反应条件是专有的,并未在公开文献中广泛披露。 据悉,该化合物是在受控的实验室条件下制备的,以确保高纯度和功效 .

化学反应分析

SKF-34288 盐酸盐会发生几种类型的化学反应,包括:

氧化: 该反应会导致二硫化物的形成。

还原: 该化合物可以被还原为其相应的硫醇。

取代: 它可以发生亲核取代反应,特别是在巯基上。

这些反应中常用的试剂包括过氧化氢等氧化剂,硼氢化钠等还原剂,以及卤代烷等亲核试剂。 这些反应形成的主要产物包括二硫化物、硫醇和取代的衍生物 .

科学研究应用

Inhibition of Gluconeogenesis

3-MP has been extensively studied for its effects on gluconeogenesis:

- In isolated liver perfusion studies, it inhibited gluconeogenesis from lactate and glycerol, demonstrating its potential as a hypoglycemic agent .

- The compound's inhibitory effects were reversible upon removal, indicating a specific interaction with the metabolic pathways rather than permanent alteration .

Cancer Research

Recent studies have highlighted the role of 3-MP in cancer biology:

- It sensitizes melanoma cells to Vemurafenib, a targeted therapy for melanoma, by inhibiting cytoplasmic PEPCK, which is implicated in tumor metabolism .

- The compound has also been shown to reduce the proliferation of various cancer cell lines, including MCF7 breast cancer cells .

Muscle Differentiation Studies

In vitro experiments have demonstrated that 3-MP can induce myogenic differentiation in C2C12 muscle cells. This suggests potential applications in muscle biology and regenerative medicine .

Case Studies

Summary of Findings

The application of this compound spans multiple fields of research:

- Metabolic Studies: It serves as a critical tool for understanding gluconeogenesis and metabolic regulation.

- Cancer Therapeutics: Its ability to sensitize cancer cells to treatment highlights its potential in oncology.

- Muscle Biology: The induction of myogenic differentiation opens avenues for research in muscle repair and growth.

作用机制

SKF-34288 盐酸盐通过特异性抑制糖异生途径中的磷酸烯醇式丙酮酸羧激酶 (PEPCK) 来发挥其作用。这种抑制导致葡萄糖合成减少,从而产生降血糖作用。 此外,该化合物抑制天冬酰胺的代谢,导致氨基酸和酰胺的增加 .

相似化合物的比较

SKF-34288 盐酸盐由于其对 PEPCK 的特异性抑制及其有效的降血糖作用而独一无二。类似的化合物包括:

3-巯基吡啶-2,6-二羧酸: 没有盐酸盐的母体化合物。

苯肼衍生物: 以其酶抑制特性而闻名。

硫代氨基脲: 具有类似代谢作用的化合物。

生物活性

3-Mercaptopicolinic acid hydrochloride (3-MPA) is a compound recognized for its significant biological activity, particularly in the context of metabolic regulation and cancer biology. This article delves into its pharmacological properties, mechanisms of action, and implications in various biological systems, supported by data tables and relevant case studies.

Overview of this compound

3-MPA is primarily known as a phosphoenolpyruvate carboxykinase (PEPCK) inhibitor, which plays a crucial role in gluconeogenesis. It has been shown to affect glucose metabolism significantly, making it a compound of interest in both diabetes research and cancer treatment.

The primary mechanism through which 3-MPA exerts its biological effects is by inhibiting PEPCK, an enzyme critical for gluconeogenesis. The inhibition of this enzyme leads to decreased glucose synthesis from non-carbohydrate sources, such as lactate and glycerol.

Key Findings:

- Inhibition Concentration : 3-MPA demonstrates noncompetitive inhibition with respect to oxaloacetate and MnGTP2-, with an IC50 value of approximately 7.5 μM against human PEPCK .

- Gluconeogenesis Inhibition : Studies have shown that concentrations of 50 μM and 100 μM lead to significant reductions in glucose synthesis in isolated perfused livers from fasted rats and guinea pigs .

Biological Activity in Cancer

Recent investigations have highlighted the potential of 3-MPA in cancer therapy. The compound's ability to modulate metabolic pathways in cancer cells can influence tumor growth and survival.

Case Studies:

- Tumor Cell Adaptation : Research indicates that PEPCK-M expression is upregulated in cancer cells as a response to nutrient stress, suggesting that targeting this pathway with 3-MPA could impair tumor cell adaptation .

- Inhibition of Treg Cell Proliferation : In vitro studies show that 3-MPA reduces the proliferation of regulatory T cells (Treg), which are often implicated in tumor immune evasion .

Table 1: Inhibition Effects of this compound on Gluconeogenesis

| Concentration (μM) | Glucose Synthesis (% Inhibition) | Remarks |

|---|---|---|

| 50 | ~50% | Significant reduction observed |

| 100 | ~100% | Complete inhibition |

Table 2: Biological Activities Associated with this compound

Research Findings

- Hypoglycemic Effects : A study demonstrated that administration of 3-MPA significantly inhibited gluconeogenesis from lactate and glycerol in liver tissues, confirming its role as a hypoglycemic agent .

- Impact on Metabolic Pathways : The compound has been shown to alter metabolic pathways that are critical for both normal physiology and pathological conditions such as cancer .

属性

IUPAC Name |

3-sulfanylpyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S.ClH/c8-6(9)5-4(10)2-1-3-7-5;/h1-3,10H,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGYEUUVNLEHJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641042 | |

| Record name | 3-Sulfanylpyridine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320386-54-7 | |

| Record name | 3-Sulfanylpyridine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-Mercaptopicolinic Acid Hydrochloride interact with Pck1 and affect acute pancreatitis according to the research?

A1: The research paper primarily focuses on the in vivo effects of 3-MPA on acute pancreatitis, highlighting its therapeutic potential. While it identifies Pck1 as a target, it doesn't delve into the specific molecular mechanism of 3-MPA's interaction with this enzyme. The study demonstrates that administering 3-MPA effectively inhibits Pck1 activity in the intestinal epithelial cells of mice with acute pancreatitis []. This inhibition leads to a cascade of beneficial effects, including:

- Improved Intestinal Barrier Function: 3-MPA reduces intestinal permeability, likely by increasing the expression of tight junction proteins and decreasing epithelial cell death [].

- Modulated Immune Response: Treatment with 3-MPA helps restore a balanced intestinal immune response, characterized by an increased ratio of M2 to M1 macrophages and higher secretory immunoglobulin A (sIgA) levels, alongside reduced neutrophil infiltration [].

- Alleviated Pancreatic and Intestinal Injury: The study observes reduced pancreatic and intestinal damage in mice treated with 3-MPA, evidenced by improved histopathological scores [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。